2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol

Descripción general

Descripción

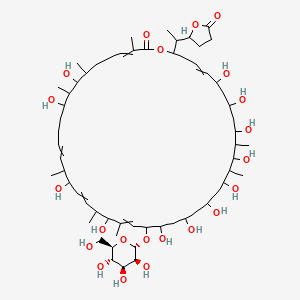

2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol, also known as 2,6-bis[(1-methylethyl)dithio]selenophenol or 2,6-bis(di-tert-butylselenophenol), is an organoselenium compound with a variety of potential applications in scientific research. It is a yellow, crystalline solid with a melting point of 95-98 °C and a boiling point of 130-132 °C. 2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol is a selenium-containing derivative of phenol, and is a useful building block for the synthesis of other selenium compounds.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

New derivatives of 2,6-bis-(1,1-dimethylethyl)phenol, including 4-(6,7-dichloro-4H-1,2,4-benzothiadiazine-3-yl)-2,6-bis-(1,1- dimethylethyl)-phenol-S,S-dioxide, have been synthesized and found to possess significant anti-inflammatory properties. These compounds demonstrated notable effectiveness in reducing oedema formation in rats, comparable to indomethacin and vitamin E. Notably, one compound, without ulcerogenic activity at therapeutic doses, showed enhanced anti-inflammatory effects, particularly in the early phase of swelling (Costantino et al., 1993).

Antioxidant Properties

A naturally occurring derivative, identified in the leaf extract of the plant Mesembryanthemum crystallinum, demonstrated significant antioxidant activity. This compound, 2,6-bis (1.1-dimethylethyl)-4-methylphenol, showcases the potential for natural sources to provide significant antioxidant benefits (Bouftira et al., 2007).

Synthesis and Radical Scavenging

A study focused on the synthesis of 4-(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)-2,6-bis(1,1-dimethylethyl)phenols and their efficacy as free radical scavengers. This research contributes to understanding the potential of these compounds in combating oxidative stress-related damage (Tait et al., 1996).

Mannich Bases Synthesis

Another area of research involves the synthesis of Mannich bases from benzylphenols, which are related to biologically active o-benzylphenol. These syntheses provide insights into the development of compounds with potential biological activities (Jurd, 1984).

Allelochemical Effects on Plant Growth

Research has also examined the effects of 2,6-bis(1,1-dimethylethyl)phenol as an allelochemical, influencing the growth and physiological characteristics of plants like eggplant. This compound was found to inhibit growth and alter physiological parameters, indicating its potential role in plant interactions and agriculture (Hong, 2007).

Magnetic Properties in Organic Mixed Crystals

A study explored the magnetic properties of mixed crystals containing galvinoxyl radical and its precursory closed shell compound, including derivatives of 2,6-bis(1,1-dimethylethyl) phenol. The research revealed insights into the ferromagnetic interactions within these organic mixed crystals, contributing to the field of molecular magnetism (Awaga et al., 1986).

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-thiophen-2-ylselanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24OSSe/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSKUKDTRDQWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[Se]C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24OSSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

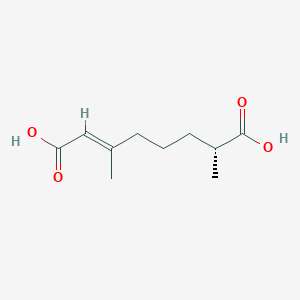

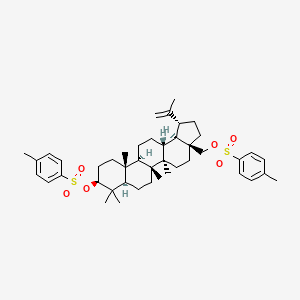

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

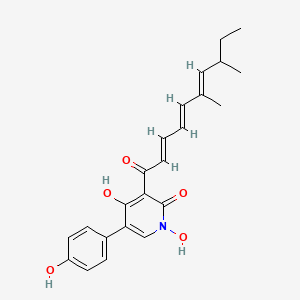

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)